molecular formula C22H17ClFN3O2S B2878835 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 1105204-07-6

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2878835
CAS No.: 1105204-07-6
M. Wt: 441.91
InChI Key: UJNAJVMFQZDNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic small molecule featuring a benzothiazole core, a common pharmacophore in medicinal chemistry. This compound is supplied as a high-purity material strictly for research use in laboratory settings. Benzothiazole derivatives are a subject of significant research interest due to their broad spectrum of reported biological activities. Compounds within this class have been investigated for various pharmacological properties, including potential as anticancer agents, antimicrobials, and enzyme modulators . The structural motifs present in this molecule—including the 7-chloro and 4-methyl substitutions on the benzothiazole ring, the 2-fluorophenoxy ether linkage, and the N-[(pyridin-3-yl)methyl] group—are often incorporated to optimize physicochemical properties and target binding affinity. Research into similar acetamide derivatives has explored their role as activators of enzymes such as glucokinase, indicating potential applications in metabolic disorder research . The molecular interactions of related structures often involve hydrogen bonding and π-π stacking, as determined by crystallographic studies . Researchers can utilize this compound as a key intermediate or a lead compound in drug discovery programs, for biochemical assay development, or as a standard in analytical studies. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S/c1-14-8-9-16(23)21-20(14)26-22(30-21)27(12-15-5-4-10-25-11-15)19(28)13-29-18-7-3-2-6-17(18)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNAJVMFQZDNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Key Compounds :

Lower steric hindrance but reduced activity due to lack of electron-withdrawing groups (e.g., Cl, F).

N-[6-(6-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (): Features a sulfonylamino-pyridinyl substituent on the benzothiazole. The sulfonyl group enhances solubility but may reduce membrane permeability compared to the target compound’s fluorophenoxy group.

Impact : Chloro and methyl groups at positions 7 and 4 (target compound) improve metabolic stability and target affinity over unsubstituted benzothiazoles .

Acetamide Side Chain Modifications

Key Compounds :

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Replaces fluorophenoxy with an indolinone-isoxazole system. Reported activity: 5.797 (unspecified units, likely IC50 or binding affinity).

2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide (): Substitutes fluorophenoxy with a chloro-fluoro-phenyl group. Structural rigidity from the thiazole ring may limit conformational flexibility compared to the target compound.

Impact: The 2-fluorophenoxy group in the target compound balances lipophilicity and polarity, optimizing interactions with hydrophobic pockets and hydrogen-bond acceptors .

Pyridine-Based Substituents

Key Compounds :

N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)-N-(prop-2-yn-1-yl)acetamide (): Uses a pyrazolyl-pyridine system instead of benzothiazole. The propargyl group introduces alkyne reactivity but may reduce metabolic stability.

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (): Replaces pyridinylmethyl with a methylpiperazine group.

Impact : The N-[(pyridin-3-yl)methyl] group in the target compound improves both solubility and target engagement through dual hydrophobic and polar interactions .

Activity Data Comparison

Compound Structure Key Substituents Activity Value Source
Target Compound 7-Cl, 4-Me, 2-fluorophenoxy, pyridin-3-yl Not Reported N/A
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Indolinone-isoxazole 5.797
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Methyl-indolinone 5.408
N-[6-(6-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide Sulfonylamino-pyridine Not Reported

Note: Activity values are likely IC50 (µM) or similar metrics. Lower values indicate higher potency.

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